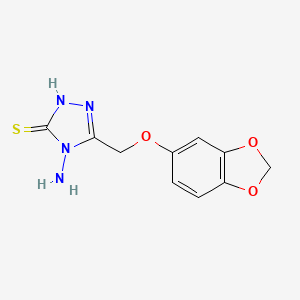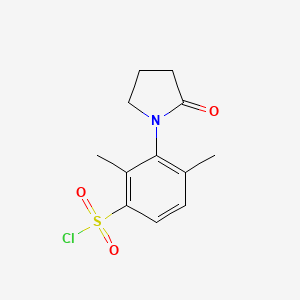
Ácido 2,4,5-triclorofenilborónico
Descripción general
Descripción
2,4,5-Trichlorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,4,5-trichlorophenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2,4,5-Trichlorophenylboronic acid is an organoboron compound . It is commonly used as a boron reagent and ligand in organic synthesis . The primary targets of this compound are typically the reactants involved in the chemical reactions it catalyzes .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, as a boron reagent, participates in transmetalation, a process where it transfers its organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,4,5-Trichlorophenylboronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Organoboron compounds like this are generally known for their stability and environmental benignity . These properties can potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
Result of Action
The result of the action of 2,4,5-Trichlorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,4,5-Trichlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is relatively stable under normal conditions, but it may decompose under light or high temperature . Therefore, it is typically stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, it should be handled with appropriate personal protective equipment to avoid exposure .
Análisis Bioquímico
Biochemical Properties
2,4,5-Trichlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a boron reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boronic acid group with the active sites of enzymes, enhancing their catalytic activity.
Cellular Effects
The effects of 2,4,5-Trichlorophenylboronic acid on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling. Additionally, 2,4,5-Trichlorophenylboronic acid may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 2,4,5-Trichlorophenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the context. For example, 2,4,5-Trichlorophenylboronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trichlorophenylboronic acid can change over time due to its stability and degradation properties . This compound is relatively stable under inert conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that 2,4,5-Trichlorophenylboronic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,4,5-Trichlorophenylboronic acid vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At high doses, 2,4,5-Trichlorophenylboronic acid can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Researchers must carefully titrate the dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
2,4,5-Trichlorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in the cell, impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2,4,5-Trichlorophenylboronic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 2,4,5-Trichlorophenylboronic acid can affect its concentration and activity in different tissues, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 2,4,5-Trichlorophenylboronic acid is essential for its activity and function This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with relevant biomolecules and exert its effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,5-Trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of 2,4,5-trichlorophenylboronic acid may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trichlorophenylboronic acid
- 3,4,5-Trichlorophenylboronic acid
- 4-Chlorophenylboronic acid
Comparison
2,4,5-Trichlorophenylboronic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to other trichlorophenylboronic acids, the 2,4,5-substitution pattern provides distinct electronic and steric properties that can be advantageous in certain synthetic applications .
Propiedades
IUPAC Name |
(2,4,5-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYMKDSHNWQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400594 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220210-55-9 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,5-trichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,5-Trichlorophenylboronic acid a crucial component in the synthesis of the Nav1.8 sodium channel modulator PF-1247324?
A1: 2,4,5-Trichlorophenylboronic acid acts as a key building block in the synthesis of PF-1247324. The research article describes its role in a potassium fluoride-promoted Suzuki−Miyaura coupling reaction. This reaction couples 2,4,5-Trichlorophenylboronic acid with methyl 6-amino-5-bromopyridine-2-carboxylate in the presence of a palladium catalyst []. This coupling is essential for constructing the final structure of PF-1247324, where the 2,4,5-trichlorophenyl group is directly attached to the pyridine ring. The researchers optimized this step by adding water to the reaction mixture, leading to complete and reliable coupling at room temperature with a high yield [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



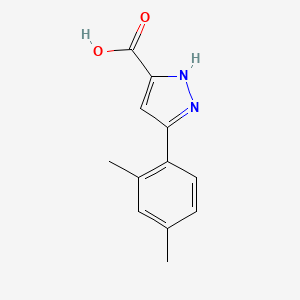
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


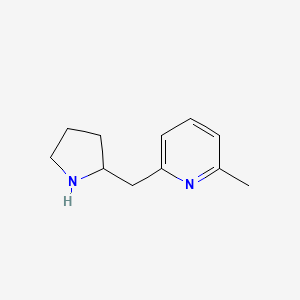
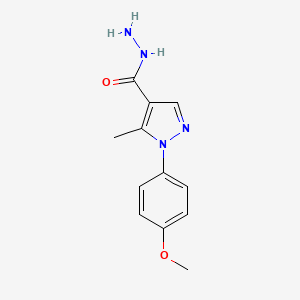
![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
